1-(4-Ethylbenzyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylphenyl)methyl]piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 4-ethylphenyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-[(4-ethylphenyl)methyl]piperazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve more efficient and scalable processes. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of a microwave reactor to heat the reaction mixture, resulting in faster and more efficient synthesis of the desired compound .
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]piperazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]piperazine hydrochloride is primarily related to its interaction with biological targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine: This compound has a benzyl group instead of a 4-ethylphenyl group, leading to different chemical and biological properties.
1-(4-Methylphenyl)piperazine: The presence of a methyl group instead of an ethyl group results in variations in reactivity and pharmacological activity.
1-(4-Chlorophenyl)piperazine: The substitution of a chlorine atom can significantly alter the compound’s chemical behavior and biological effects.
Properties
Molecular Formula |
C13H21ClN2 |
---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;/h3-6,14H,2,7-11H2,1H3;1H |
InChI Key |
LNACVROTABIGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.